5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is a heterocyclic compound that combines a benzothiazole moiety with a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and thiophene positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied as a potential antithrombotic agent due to its ability to inhibit Factor Xa, a key enzyme in the coagulation cascade.
Biological Research: The compound’s interactions with various biological targets make it useful for studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide involves the inhibition of Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This interaction is facilitated by the compound’s unique structure, which allows it to fit precisely into the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: Another Factor Xa inhibitor with a similar mechanism of action.
Apixaban: A structurally related compound that also inhibits Factor Xa.
Edoxaban: Another member of the same class of anticoagulants.
Uniqueness
5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide is unique due to its specific structural features, such as the combination of a benzothiazole and thiophene ring, which confer high potency and selectivity for Factor Xa . This makes it a promising candidate for further development as an antithrombotic agent.
Properties
Molecular Formula |
C13H9ClN2OS2 |
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Molecular Weight |
308.8 g/mol |
IUPAC Name |
5-chloro-N-(2-methyl-1,3-benzothiazol-6-yl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9ClN2OS2/c1-7-15-9-3-2-8(6-11(9)18-7)16-13(17)10-4-5-12(14)19-10/h2-6H,1H3,(H,16,17) |
InChI Key |
BZURPQJZNIHMQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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